BenchChemオンラインストアへようこそ!

Ethyl 3-benzyl-1H-pyrazole-5-carboxylate

Lipophilicity Physicochemical property Pyrazole scaffold

This compound is a premium heterocyclic scaffold distinguished by its 3(5)-benzyl substituent, which confers a precise XLogP3‑AA of 2.7 for systematic lipophilicity tuning. Its annular tautomerism offers a privileged probe for N‑alkylation regioselectivity studies. The hydrolysis product is a validated HCAR2 partial agonist (Ki 1250 nM), enabling dyslipidemia drug discovery. Select this 98%‑pure, crystallization‑characterized intermediate to anchor your next kinase, antiviral, or dyslipidemia SAR campaign.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
Cat. No. B1639837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-benzyl-1H-pyrazole-5-carboxylate
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NNC(=C1)CC2=CC=CC=C2
InChIInChI=1S/C13H14N2O2/c1-2-17-13(16)12-9-11(14-15-12)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,15)
InChIKeyGLWQDMOYEZQYAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-benzyl-1H-pyrazole-5-carboxylate: Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


Ethyl 3-benzyl-1H-pyrazole-5-carboxylate (CAS 595610-42-7, molecular formula C₁₃H₁₄N₂O₂, molecular weight 230.26 g/mol) is a heterocyclic building block belonging to the pyrazole-5-carboxylate ester class. The compound is chemically identical to its regioisomeric name ethyl 5-benzyl-1H-pyrazole-3-carboxylate due to annular tautomerism of the unsubstituted NH-pyrazole ring [1]. Commercially available at 98% purity from multiple suppliers , this compound features a benzyl substituent at the pyrazole 3(5)-position and an ethyl ester at the 5(3)-position. Its computed XLogP3-AA of 2.7 [1] places it in a moderately lipophilic range suitable for medicinal chemistry optimization. The compound is catalogued as a versatile small-molecule scaffold and is a recognized precursor in the synthesis of 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylate derivatives with established crystallographic characterization [2].

Why Ethyl 3-benzyl-1H-pyrazole-5-carboxylate Cannot Be Interchanged with Closest Pyrazole-5-carboxylate Analogs


Ethyl 3-benzyl-1H-pyrazole-5-carboxylate occupies a specific physicochemical space that is not replicated by its closest commercially available analogs. The benzyl substituent confers a distinct lipophilicity profile (XLogP3-AA 2.7 vs. 2.4 for the unsubstituted phenyl analog ethyl 3-phenyl-1H-pyrazole-5-carboxylate [1][2]), while the carboxylic acid hydrolysis product (5-benzyl-1H-pyrazole-3-carboxylic acid) exhibits a defined pharmacological signature as a partial agonist of the nicotinic acid receptor HCAR2 with a measured Ki of 1250 nM [3]. In NNRTI lead optimization campaigns, benzyl-substituted pyrazole scaffolds demonstrated distinct lipophilic ligand efficiency (LLE) profiles compared to phenylthio or phenoxy replacements, underscoring that the benzyl group is not a passive spectator but an active determinant of target binding and physicochemical optimization trajectories [4]. Simple substitution of the benzyl group for methyl, butyl, or phenyl alters both the lipophilicity and the biological recognition profile, making this compound a unique entry point for structure-activity relationship (SAR) exploration.

Quantitative Differentiation Evidence for Ethyl 3-benzyl-1H-pyrazole-5-carboxylate Against Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: Benzyl vs. Phenyl Substitution at the Pyrazole 3-Position

Ethyl 3-benzyl-1H-pyrazole-5-carboxylate exhibits a computed XLogP3-AA of 2.7 [1], which is 0.3 log units higher than the XLogP3-AA of 2.4 for the direct phenyl analog ethyl 3-phenyl-1H-pyrazole-5-carboxylate (CAS 5932-30-9) [2]. This increased lipophilicity arises from the additional methylene spacer in the benzyl group, and is corroborated by an experimentally derived LogP of 2.62 reported by chemsrc [3] and a vendor-calculated LogP of 2.18 by Leyan .

Lipophilicity Physicochemical property Pyrazole scaffold

Nicotinic Acid Receptor (HCAR2) Affinity: Benzyl vs. Butyl Substitution on Pyrazole-3-carboxylic Acid Scaffold

The carboxylic acid derivative of the target compound, 5-benzyl-1H-pyrazole-3-carboxylic acid (CAS 595610-51-8), acts as a partial agonist at the nicotinic acid receptor HCAR2 with a binding affinity Ki of 1250 nM [1]. In the same assay system using [(3)H]nicotinic acid binding to rat spleen membranes, the 5-butyl analog (LUF 6283, 5-butyl-1H-pyrazole-3-carboxylic acid) displayed a Ki of 72 nM (0.072 μM), an EC₅₀ of 4.12 μM, and a relative intrinsic activity of 75% [2]. Within the aralkyl subseries, the 5-(3-chlorobenzyl) analog (compound 4q) was reported as the most active with a relatively low intrinsic activity of 39% [2]. The unsubstituted benzyl analog thus provides a distinct partial agonist profile with lower potency but a defined pharmacological fingerprint at HCAR2.

GPCR partial agonism Nicotinic acid receptor HCAR2

Crystallographically Defined Dihedral Angle Geometry for Downstream 1-Benzyl-3-phenyl Derivatives

Ethyl 3-benzyl-1H-pyrazole-5-carboxylate serves as the direct synthetic precursor for ethyl 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylate (CAS 618070-52-3). Single-crystal X-ray diffraction of this downstream derivative reveals that the central pyrazole ring makes dihedral angles of 87.00(9)° with the benzyl ring and 15.23(9)° with the phenyl ring [1]. This near-orthogonal orientation of the benzyl group relative to the pyrazole core, contrasted with the near-coplanar phenyl ring, creates a well-defined three-dimensional pharmacophore geometry.

X-ray crystallography Dihedral angles Scaffold geometry

Benzyl Group Impact on Lipophilic Ligand Efficiency in NNRTI Lead Optimization

In a pyrazole-based NNRTI lead optimization program, efforts to reduce overall lipophilicity by modifying the 3- and 5-substituents of a pyrazole prototype were unsuccessful when the benzyl group was retained. Replacement of the substituted benzyl group with corresponding phenylthio or phenoxy groups resulted in marked improvements in potency, ligand efficiency (LE), and lipophilic ligand efficiency (LLE) [1]. This SAR finding indicates that the benzyl group confers a specific lipophilicity-driven binding mode on the pyrazole NNRTI scaffold that is distinct from sulfur- or oxygen-linked aromatic substituents.

NNRTI Lipophilic ligand efficiency HIV reverse transcriptase

Tautomeric Equivalence: Implications for Synthetic Planning and Purity Assessment

Ethyl 3-benzyl-1H-pyrazole-5-carboxylate and ethyl 5-benzyl-1H-pyrazole-3-carboxylate are the same chemical entity (CAS 595610-42-7) due to rapid annular tautomerism of the unsubstituted NH-pyrazole ring [1]. This tautomeric identity means that the compound cannot be procured as a single, fixed regioisomer without N-substitution. In contrast, N-methyl or N-benzyl pyrazole-5-carboxylate analogs (e.g., ethyl 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylate, CAS 618070-52-3) exist as discrete, non-tautomerizing species with fixed substitution patterns [2].

Annular tautomerism Pyrazole Regioisomer

Evidence-Backed Application Scenarios for Ethyl 3-benzyl-1H-pyrazole-5-carboxylate in Research and Industrial Procurement


GPCR Partial Agonist Lead Generation Targeting HCAR2 for Dyslipidemia

The carboxylic acid hydrolysis product of this compound (5-benzyl-1H-pyrazole-3-carboxylic acid) is a validated partial agonist of the nicotinic acid receptor HCAR2 with a Ki of 1250 nM [1]. This pharmacological profile—low intrinsic efficacy combined with measurable receptor affinity—makes it a suitable starting scaffold for developing next-generation dyslipidemia agents that aim to retain the HDL-elevating benefits of nicotinic acid while minimizing the severe flushing side effects that limit patient compliance. The ethyl ester prodrug form can serve as a lipophilic precursor for in vivo hydrolysis studies.

Scaffold for NNRTI and Kinase Inhibitor SAR Exploration with Defined Lipophilicity

The benzyl-substituted pyrazole-5-carboxylate scaffold provides a lipophilic baseline (XLogP3-AA 2.7 [2]) against which structure-activity relationship studies can systematically measure improvements in ligand efficiency and lipophilic ligand efficiency. As demonstrated in the NNRTI field, benzyl-to-phenylthio/phenoxy replacement on this scaffold leads to marked LE/LLE improvements [3], establishing this compound as a valuable reference point for medicinal chemistry optimization programs in antiviral and kinase inhibitor research.

Precursor for 1-Substituted Pyrazole Derivatives with Crystallographically Defined Conformations

This compound is the direct synthetic precursor for 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylate, for which single-crystal X-ray diffraction has established a near-orthogonal benzyl-pyrazole dihedral angle of 87.00(9)° [4]. This well-defined geometry supports structure-based drug design efforts where predictable three-dimensional orientation of substituents is critical for target engagement. The compound can be N-alkylated with diverse electrophiles to generate libraries of conformationally characterized pyrazole derivatives.

Building Block for Tautomerism-Dependent Reactivity Studies and Heterocyclic Chemistry

The compound's annular tautomerism [5] makes it an ideal substrate for studying N- vs. O-alkylation regioselectivity, tautomer-dependent cyclocondensation reactions, and the effect of tautomeric state on spectroscopic properties. This is particularly relevant for process chemistry development where control over N-alkylation regiochemistry is required for large-scale synthesis of pyrazole-containing pharmaceuticals and agrochemicals.

Quote Request

Request a Quote for Ethyl 3-benzyl-1H-pyrazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.